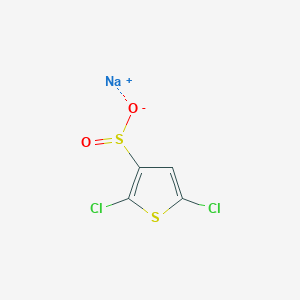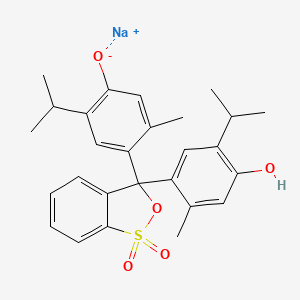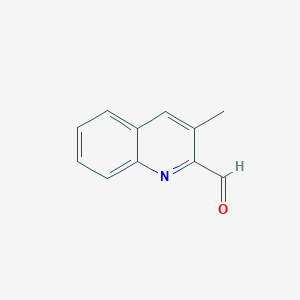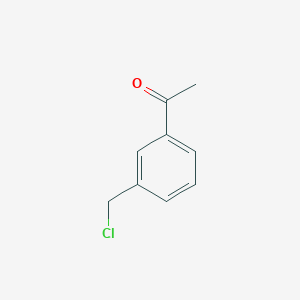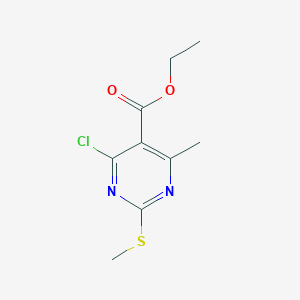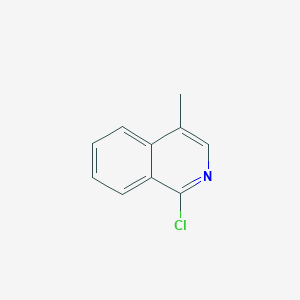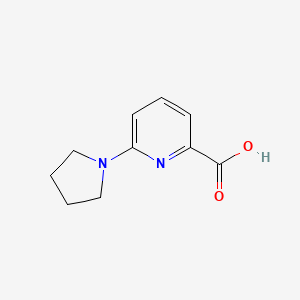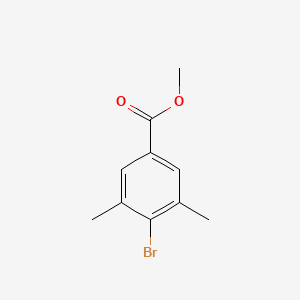
Methyl 4-bromo-3,5-dimethylbenzoate
Overview
Description
Methyl 4-bromo-3,5-dimethylbenzoate (MBDMB) is a chemical compound with an interesting structure and a wide range of applications. It is a colorless and odorless solid that is soluble in organic solvents, and has been used in various scientific research applications. This compound is composed of four carbon atoms, two bromine atoms, two methyl groups, and a benzene ring. MBDMB is a useful intermediate in the synthesis of organic compounds and has been used in the production of pharmaceuticals, fragrances, and other products.
Scientific Research Applications
Crystal Structures and Molecular Associations
- Crystal Structures : Methyl 4-bromo-3,5-dimethylbenzoate contributes to understanding crystal structures and molecular associations. Research has shown that similar compounds participate in forming layered molecular structures through specific types of bonds, such as C—H⋯O=C bonds (Ebersbach, Seichter, & Mazik, 2022).
Chemical Reactions and Derivative Synthesis
- Bromination and Nitration Reactions : This compound is valuable in studying bromination and nitration reactions, leading to the synthesis of various derivatives. For instance, bromination of related compounds leads to the formation of bromo-substituted derivatives, which are crucial in synthetic chemistry (Simonov, Koshchienko, & Belenko, 1973).
Applications in Photodynamic Therapy
- Photodynamic Therapy : Derivatives of this compound have potential applications in photodynamic therapy, especially in treating cancer. Some derivatives have been found to have high singlet oxygen quantum yields, making them suitable as photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Microbial Metabolism Studies
- Microbial Metabolism : Studies have also explored the metabolism of dimethylbenzoate compounds by specific microorganisms, providing insights into microbial degradation pathways and the formation of novel metabolites (Schmidt, Cain, Rao, & Kirby, 1994).
Pharmaceutical Research
- Pharmaceutical Applications : Some derivatives of this compound are investigated for their potential pharmaceutical applications, such as antimicrobial properties, which could lead to new therapeutic agents (Farag, Mayhoub, Barakat, & Bayomi, 2008).
properties
IUPAC Name |
methyl 4-bromo-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQNPDBABLCTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647488 | |
| Record name | Methyl 4-bromo-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432022-88-3 | |
| Record name | Methyl 4-bromo-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



